(3R)-3-aminobutan-1-ol hydrochloride is an organic compound with the molecular formula and a CAS number of 61477-40-5. It is a chiral amino alcohol that plays a significant role in various biochemical applications, particularly in the pharmaceutical industry. The compound is recognized for its utility as a building block in the synthesis of various drugs, including dolutegravir, an antiretroviral medication used to treat HIV.
(3R)-3-aminobutan-1-ol hydrochloride can be derived from several synthetic pathways, primarily involving the reduction of corresponding ketones or through enzymatic processes. Notably, it can be synthesized from 4-hydroxybutan-2-one using transaminase enzymes, which provide a method for producing enantiomerically pure forms of the compound .
This compound falls under the category of amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. It is classified as a secondary amine due to the presence of two carbon substituents attached to the nitrogen atom.
The synthesis of (3R)-3-aminobutan-1-ol hydrochloride can be achieved through various methods:
In enzymatic synthesis, the reaction conditions typically involve:
In chemical reduction methods, solvents like tetrahydrofuran are often used, and reactions are conducted under inert atmospheres to prevent unwanted side reactions .
The molecular structure of (3R)-3-aminobutan-1-ol consists of a butanol backbone with an amino group attached to the third carbon atom. The specific stereochemistry at this position is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 89.136 g/mol |
Density | |
Boiling Point | at 760 mmHg |
Flash Point |
(3R)-3-aminobutan-1-ol hydrochloride can undergo several chemical transformations:
The reaction mechanisms typically involve nucleophilic attack by the amino or hydroxyl groups on electrophilic centers, leading to the formation of new bonds while releasing by-products like hydrochloric acid or water depending on the reaction conditions employed.
The mechanism of action for (3R)-3-aminobutan-1-ol hydrochloride primarily relates to its role as a substrate in enzymatic reactions within biological systems. It participates in metabolic pathways that involve amino acid synthesis and neurotransmitter regulation.
Data indicates that (3R)-3-aminobutan-1-ol acts as a precursor for neurotransmitters such as gamma-aminobutyric acid, influencing synaptic transmission and neuronal excitability .
(3R)-3-aminobutan-1-ol hydrochloride is characterized by:
The compound exhibits:
Relevant data includes:
(3R)-3-aminobutan-1-ol hydrochloride has several scientific uses:
Enzymatic synthesis has emerged as a powerful strategy for producing enantiomerically pure (3R)-3-aminobutan-1-ol hydrochloride, leveraging the inherent stereoselectivity of biological catalysts. Engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases demonstrate exceptional capability for asymmetric reductive amination of hydroxyketone precursors. Specifically, AmDH from Sporosarcina psychrophila catalyzes the conversion of 1-hydroxybutan-2-one to (S)-2-aminobutan-1-ol (a structural analog) with >99% enantiomeric excess using ammonia as the amino donor [7]. This single-step biocatalytic process operates under mild aqueous conditions (pH 7.0–8.0, 20°C–37°C) and eliminates the need for protecting groups typically required in chemical synthesis routes.
Decarboxylase-based cascades offer alternative enzymatic pathways. The combination of dioxygenases with pyridoxal 5'-phosphate (PLP)-dependent decarboxylases enables the transformation of L-lysine into chiral amino alcohols through sequential regioselective hydroxylation and stereoretentive decarboxylation [2]. The hydroxylation step introduces a stereogenic center with complete diastereoselectivity via iron(II)/α-ketoglutarate-dependent oxygenases (e.g., KDO1 and KDO2 dioxygenases), while decarboxylases (e.g., LDCSrum from Selenomonas ruminantium) preserve the chirality during carboxylic acid removal. This cascade achieves high yields (93%–95%) after solid-phase extraction purification [2].
Table 1: Enzymatic Systems for Chiral Amino Alcohol Synthesis
Enzyme Class | Source Organism | Substrate | Product | ee (%) | Yield |
---|---|---|---|---|---|
Amine dehydrogenase | Sporosarcina psychrophila | 1-Hydroxybutan-2-one | (S)-2-Aminobutan-1-ol | >99 | 91%–99%* |
Dioxygenase/decarboxylase | Chitinophaga pinensis | L-Lysine | (3R,4R)-dihydroxy derivatives | >99 | 93%–95% |
*At 100–200 mM substrate concentration [7]
Chemocatalytic approaches complement enzymatic methods by enabling industrial-scale production of (3R)-3-aminobutan-1-ol hydrochloride. Ruthenium-based catalysts facilitate asymmetric hydrogenation of 4-hydroxy-2-butanone oxime derivatives under high-pressure H₂ conditions (50–100 bar). This method achieves moderate enantioselectivity (80%–90% ee) but requires expensive chiral ligands and generates byproducts necessitating extensive purification [4].
Lewis acid-mediated reductive amination provides a more direct route. Borohydride reagents (e.g., sodium borohydride) reduce imine intermediates formed in situ from hydroxyketones and ammonia. Magnesium chloride or lithium chloride additives enhance stereoselectivity by coordinating with the carbonyl oxygen, directing hydride attack. For example, reduction of 4-hydroxy-2-butanone with sodium borohydride/chloride salts yields racemic 3-aminobutan-1-ol, which is subsequently resolved using chiral tartaric acid derivatives to isolate the (R)-enantiomer [1]. Though scalable, resolution reduces overall yield (40%–50%) and increases solvent waste.
Transition-metal catalysis using palladium or rhodium complexes enables dynamic kinetic resolution of racemic amino alcohol precursors. These systems isomerize the undesired enantiomer while reducing the target isomer, theoretically yielding up to 100% ee. However, catalyst deactivation and metal contamination concerns limit pharmaceutical applications [1] [4].
Reductive amination (chemocatalytic) and transaminase-catalyzed amination (biocatalytic) represent competing paradigms for chiral amino alcohol synthesis, each with distinct advantages and limitations.
Table 2: Comparative Analysis of Amination Approaches
Parameter | Chemocatalytic Reductive Amination | Transaminase-Catalyzed Amination |
---|---|---|
Stereoselectivity | Moderate (80%–90% ee), requires resolution | High (>99% ee) |
Reaction Conditions | High pressure/temperature, organic solvents | Aqueous buffer, mild pH/temperature |
Cofactor Requirement | None | Pyridoxal 5'-phosphate (PLP) |
Byproducts | Metal residues, reducing agent derivatives | Pyruvate or alanine |
Scale-up Potential | Established for multi-kilogram batches | Emerging; cofactor recycling needed |
Typical Yield | 40%–60% (after resolution) | 60%–99% |
Transaminases offer superior stereocontrol but face thermodynamic limitations. The equilibrium favors ketone formation, necessitating strategies like product removal or coupled cofactor recycling. For instance, lactate dehydrogenase can regenerate PLP by oxidizing lactate to pyruvate, driving transamination forward [5]. In contrast, reductive amination is irreversible but produces stoichiometric waste from reducing agents (e.g., borohydride salts).
Hybrid systems integrating chemical and enzymatic steps show promise. An initial transaminase reaction generates the chiral amine, followed by in situ hydrochloride salt formation to precipitate (3R)-3-aminobutan-1-ol hydrochloride. This approach leverages enzymatic precision while simplifying purification [4] [5].
Pyridoxal 5'-phosphate (PLP) serves as the essential cofactor for enzymatic amination and decarboxylation reactions leading to (3R)-3-aminobutan-1-ol derivatives. Its catalytic versatility stems from the electrophilic pyridinium ring, which stabilizes carbanion intermediates via delocalization of the negative charge. In transaminases and decarboxylases, PLP forms a Schiff base (aldimine) with the substrate amino group, lowering the pKa of the α-carbon by 12 units (from pKa ~29 to ~17). This facilitates deprotonation to form a quinonoid intermediate critical for Cα–H bond cleavage or decarboxylation [3] [6].
Cofactor immobilization addresses PLP’s high cost ($2,500/g) and instability. Chitin biopolymers functionalized with partially deacetylated amine groups (36% deacetylation) adsorb PLP via ionic interactions between the phosphate group and protonated amines. Co-immobilizing PLP with lysine decarboxylase on chitin beads creates a self-sufficient biocatalyst that retains 80% activity after 10 reaction cycles without exogenous cofactor addition [8].
Table 3: Cofactor Engineering Strategies for PLP-Dependent Biocatalysis
Strategy | Mechanism | Efficiency Gain |
---|---|---|
Chitin immobilization | Ionic bonding of PLP phosphate to chitin amines | 80% activity retention over 10 cycles |
Alanine dehydrogenase coupling | Regenerates PLP from pyridoxamine via alanine oxidation | 5-fold increase in total turnover |
Protein engineering | Mutagenesis to reduce KM(PLP) | 4-fold improved kcat/Km |
Computational redesign of PLP-binding pockets further optimizes cofactor utilization. Mutagenesis of residues coordinating the phosphate group (e.g., Ser77→Ala in SpAmDH) reduces Kₘ(PLP) by 3-fold, enhancing catalytic efficiency (kcat/Kₘ) by 400% [7]. Additionally, fusion proteins linking PLP-dependent enzymes with cofactor-regenerating partners (e.g., glutamate dehydrogenase) create autonomous systems for continuous amino alcohol synthesis [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: